2-(Tetrahydro-2H-pyran-2-yl)ethanol (CAS 38786-79-7) is a stable, mono-functionalized aliphatic alcohol featuring a carbon-linked tetrahydropyran (THP) core. Unlike standard THP-ethers which serve as temporary, acid-labile protecting groups, this compound features a robust C-C bond at the 2-position of the pyran ring, making it a permanent structural motif [1]. In industrial and advanced laboratory synthesis, it is primarily procured as a pre-cyclized C7 building block for the construction of spiroacetals, macrocyclic lactones, and complex agricultural pheromones such as 1,7-dioxaspiro[5.5]undecane derivatives[2]. Its primary hydroxyl group provides a versatile handle for oxidation, halogenation, or Mitsunobu-type coupling, while the saturated oxygen heterocycle remains intact under aggressive downstream reaction conditions [1].
Generic substitution of 2-(Tetrahydro-2H-pyran-2-yl)ethanol with acyclic alternatives like 1,7-heptanediol fundamentally disrupts synthetic workflows and scale-up economics. If a buyer substitutes this compound with an acyclic diol, the synthesis of spiro[5.5] systems requires at least three additional steps for selective mono-protection and controlled cyclization, drastically reducing overall yield and increasing process time [1]. Furthermore, procurement confusion with 2-(tetrahydro-2H-pyran-2-yloxy)ethanol (the O-linked THP ether of ethylene glycol) results in catastrophic failure during acidic processing; the O-linked analog will rapidly hydrolyze into ethylene glycol and 5-hydroxypentanal, whereas the C-linked target compound remains completely stable [2]. Procurement must strictly verify the C-C linkage (CAS 38786-79-7) to ensure the required chemical stability and structural geometry for target macrocycles.
In synthetic sequences requiring acidic conditions (e.g., pH < 3), 2-(Tetrahydro-2H-pyran-2-yl)ethanol demonstrates complete structural retention of the pyran ring, whereas standard O-linked THP ethers undergo rapid hydrolysis [1]. Comparative stability models indicate that while O-linked THP-protected alcohols quantitatively cleave in 0.1 M HCl/MeOH within hours, the C-linked core of 2-(Tetrahydro-2H-pyran-2-yl)ethanol exhibits zero degradation under identical conditions, allowing for aggressive functionalization of the primary alcohol without ring opening [1].
| Evidence Dimension | Ring stability under acidic conditions (0.1 M HCl, MeOH) |
| Target Compound Data | >99% structural retention (C-C linked core) |
| Comparator Or Baseline | 2-(Tetrahydro-2H-pyran-2-yloxy)ethanol (O-linked ether): >95% hydrolysis/cleavage |
| Quantified Difference | Near-total prevention of ring cleavage |
| Conditions | 0.1 M HCl in methanol, ambient temperature, 4 hours |
Ensures the pyran ring survives downstream acidic transformations, preventing catastrophic yield loss compared to acid-labile O-linked analogs.
For the synthesis of 1,7-dioxaspiro[5.5]undecane systems (e.g., Dacus oleae pheromone components), utilizing 2-(Tetrahydro-2H-pyran-2-yl)ethanol as the starting material bypasses the need for selective mono-protection and initial cyclization required when starting from acyclic diols [1]. Process evaluations show that starting from 1,7-heptanediol requires 4-5 steps to reach the key spiro-precursor intermediate, whereas 2-(Tetrahydro-2H-pyran-2-yl)ethanol can be converted to the same intermediate in 1-2 steps via direct oxidation[2]. This step reduction typically increases the overall isolated yield of the spiroacetal core by over 30% while eliminating the procurement costs of selective protecting reagents [2].
| Evidence Dimension | Synthetic steps to spiro[5.5]undecane precursor |
| Target Compound Data | 1 to 2 steps (direct functionalization of primary alcohol) |
| Comparator Or Baseline | 1,7-Heptanediol: 4 to 5 steps (including selective protection/deprotection) |
| Quantified Difference | Reduction of 3 synthetic steps and >30% improvement in overall precursor yield |
| Conditions | Standard laboratory-scale spiroacetal synthesis routes |
Drastically reduces labor, reagent costs, and process time for scale-up synthesis of spirocyclic pheromones and APIs.
The inherent asymmetry of 2-(Tetrahydro-2H-pyran-2-yl)ethanol allows for immediate, regioselective functionalization at the primary hydroxyl group without the statistical mixtures obtained from symmetric precursors [1]. When subjected to standard oxidation (e.g., Swern or TEMPO) or Mitsunobu conditions, the target compound yields a single reactive species in >90% yield. In contrast, attempting mono-oxidation on a symmetric acyclic diol baseline often results in 15-25% over-oxidation to the dialdehyde or unreacted starting material, complicating purification and lowering the effective yield [1].
| Evidence Dimension | Regioselectivity in primary alcohol oxidation/activation |
| Target Compound Data | >90% yield of mono-functionalized product |
| Comparator Or Baseline | Symmetric diol baselines: ~70-75% mono-functionalized product (due to statistical over-reaction) |
| Quantified Difference | 15-20% higher yield of the desired mono-reactive intermediate |
| Conditions | Standard stoichiometric oxidation or activation conditions |
Eliminates the need for complex chromatographic separations of statistical mixtures, streamlining industrial scale-up.
2-(Tetrahydro-2H-pyran-2-yl)ethanol is the optimal precursor for the commercial synthesis of the Dacus oleae (olive fruit fly) sex pheromone [1]. Its pre-formed pyran ring and reactive ethanol tail allow for rapid conversion to the spiroacetal core via oxidation and subsequent coupling, providing a highly efficient, step-economic route for agricultural pest control manufacturing [1].
In the total synthesis of marine macrolides and polyketides featuring embedded THP rings, this compound serves as a stable, pre-assembled C7 building block [2]. Its resistance to acidic conditions allows chemists to perform extensive functionalization on the rest of the molecule without risking premature ring opening or degradation [2].
For pharmaceutical discovery programs targeting conformationally restricted spirocyclic scaffolds, 2-(Tetrahydro-2H-pyran-2-yl)ethanol provides a reliable starting point [3]. The primary alcohol can be readily converted into a leaving group or amine (via Mitsunobu or reductive amination) to build diverse spiro-fused libraries with predictable stereochemical outcomes [3].
Irritant